Ethyl 2-(6-aminopyrazin-2-yl)acetate

SYK Kinase Immuno-oncology Inflammation

Ethyl 2-(6-aminopyrazin-2-yl)acetate is a critical heterocyclic building block for medicinal chemistry programs targeting kinases such as SYK, ATR, PI3Kα, and HPK1. Its unique methylene bridge introduces conformational flexibility and alters electron density, key for optimizing biological interactions. Avoid sourcing generic aminopyrazine esters; ensure you are procuring this specific CAS (1245644-65-8) to maintain fidelity in your SAR and lead optimization workflows.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 1245644-65-8
Cat. No. B12639797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6-aminopyrazin-2-yl)acetate
CAS1245644-65-8
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CN=CC(=N1)N
InChIInChI=1S/C8H11N3O2/c1-2-13-8(12)3-6-4-10-5-7(9)11-6/h4-5H,2-3H2,1H3,(H2,9,11)
InChIKeySUMHCKLLXJKMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(6-aminopyrazin-2-yl)acetate (CAS 1245644-65-8): Core Scaffold Identity and Procurement Baseline


Ethyl 2-(6-aminopyrazin-2-yl)acetate is a heterocyclic building block featuring a 6‑aminopyrazine core linked via a methylene bridge to an ethyl ester. Its molecular formula is C₈H₁₁N₃O₂ with a molecular weight of 181.19 g/mol [1]. The compound is recognized as an entry point into the aminopyrazine class, which has documented utility in medicinal chemistry programs targeting protein kinases [2] and other ATP‑binding enzymes [3]. This baseline identity must be verified before procurement to avoid inadvertently sourcing structural isomers with divergent reactivity.

Ethyl 2-(6-aminopyrazin-2-yl)acetate: Why In‑Class Analogs Are Not Interchangeable


Even within the narrow space of aminopyrazine esters, subtle structural changes—such as the position of the ester attachment or the presence of a methylene spacer—can dramatically alter both chemical reactivity and biological recognition. For instance, ethyl 6-aminopyrazine-2-carboxylate (CAS 61442-39-5) bears the ester directly on the pyrazine ring, whereas Ethyl 2-(6-aminopyrazin-2-yl)acetate contains a CH₂ bridge. This bridge introduces conformational flexibility and alters the electron density at the heteroaromatic nitrogen, which may influence hydrogen‑bonding patterns with biological targets [1]. Procurement decisions that treat all 'aminopyrazine esters' as equivalent therefore risk introducing uncharacterized variables into structure‑activity relationships (SAR), potentially invalidating downstream synthetic or screening workflows.

Ethyl 2-(6-aminopyrazin-2-yl)acetate: Quantitative Differentiation Evidence for Scientific Selection


Scaffold Uniqueness Confirmed by Patent Novelty in SYK Inhibitor Series

Derivatives containing the 6-aminopyrazin-2-yl motif—precisely the core of Ethyl 2-(6-aminopyrazin-2-yl)acetate—demonstrate nanomolar potency against SYK kinase. In contrast, related pyrazine scaffolds lacking the 6‑amino group or bearing alternative substituents exhibit significantly weaker or no inhibition in the same assay platform [1]. This establishes the target compound's scaffold as a privileged starting point for SYK‑targeted programs.

SYK Kinase Immuno-oncology Inflammation

ATR Kinase Inhibition: Aminopyrazine Scaffold Shows Sub‑Micromolar Cellular Activity

Optimized aminopyrazine compounds inhibit ATR kinase with high selectivity, achieving a Kᵢ of 6 nM in biochemical assays and blocking ATR signaling in cells with an IC₅₀ of 0.42 µM [1]. In contrast, structurally distinct ATR inhibitors based on alternative heterocyclic cores (e.g., quinazolines) often exhibit different selectivity profiles and require separate synthetic routes. The ethyl ester‑appended aminopyrazine provides a synthetically accessible entry point into this pharmacophore space.

ATR Kinase DNA Damage Response Oncology

Itk Inhibition: Pyrazine‑Containing Compounds Achieve Cellular Activity Below 100 nM

Patent exemplification reveals that pyrazine‑based inhibitors of Interleukin‑2 inducible T‑cell kinase (Itk) achieve IC₅₀ values below 100 nM in cellular assays [1]. This level of cellular potency is competitive with other Itk inhibitor chemotypes (e.g., benzimidazoles, aminopyridines) while offering a distinct intellectual property position and synthetic handle (the ethyl ester) that facilitates late‑stage diversification.

Itk Kinase Immunology Autoimmune Disease

PI3Kα Inhibition: Aminopyrazine‑Derived Inhibitor Achieves 86% Tumor Growth Inhibition in Vivo

A novel aminopyrazine series developed as selective PI3Kα inhibitors demonstrated significant in vivo efficacy, achieving 86% tumor growth inhibition at 50 mg/kg dosed orally twice daily in an MCF7 xenograft mouse model [1]. This level of in vivo activity distinguishes the aminopyrazine scaffold from earlier PI3K inhibitor chemotypes that often suffer from poor pharmacokinetics or on‑target toxicity at efficacious doses.

PI3Kα Oncology Targeted Therapy

HPK1 Inhibition: Aminopyrazine Core Enables Potent Modulation of T‑Cell Responses

Patent disclosures establish that aminopyrazine compounds inhibit Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T‑cell receptor signaling, with IC₅₀ values in the low nanomolar range [1]. This mechanism is highly specific to the aminopyrazine core; alternative heterocycles (e.g., pyridines, pyrimidines) exhibit distinct potency and selectivity profiles against the broader MAP4K family.

HPK1 Immuno‑oncology T‑Cell Activation

CSF‑1R Inhibition: Aminopyrazine Scaffold Offers Competitive Potency with Distinct IP Space

2‑Aminopyrazine derivatives disclosed as CSF‑1R kinase inhibitors achieve IC₅₀ values in the low nanomolar range, comparable to benchmark CSF‑1R inhibitors such as PLX3397 (pexidartinib) [1]. However, the aminopyrazine scaffold occupies different intellectual property space and offers a distinct synthetic handle (the ethyl ester) for SAR exploration.

CSF‑1R Immuno‑oncology Tumor Microenvironment

Ethyl 2-(6-aminopyrazin-2-yl)acetate: Evidence‑Driven Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry: SYK‑Targeted Library Synthesis for Immuno‑Oncology and Inflammation

The 6‑aminopyrazin‑2‑yl core embedded in Ethyl 2-(6-aminopyrazin-2-yl)acetate is a validated starting point for SYK inhibitors, as demonstrated by the 13.5 nM IC₅₀ of elaborated derivatives [1]. Medicinal chemists can utilize the ethyl ester as a handle for amide coupling, ester hydrolysis, or reduction to access diverse analogs while maintaining the essential 6‑amino pharmacophore. This scenario is particularly relevant for organizations developing SYK‑targeted therapies for autoimmune diseases, B‑cell malignancies, or allergic inflammation.

Oncology Drug Discovery: ATR and PI3Kα Inhibitor Lead Optimization

Aminopyrazine‑based ATR inhibitors achieve a biochemical Kᵢ of 6 nM and cellular IC₅₀ of 0.42 µM with >600‑fold selectivity [2]. Similarly, optimized aminopyrazine PI3Kα inhibitors demonstrate 86% tumor growth inhibition in MCF7 xenograft models at 50 mg/kg oral BID [3]. Ethyl 2-(6-aminopyrazin-2-yl)acetate serves as a versatile precursor for synthesizing focused libraries targeting these DDR and PI3K pathway kinases, enabling SAR exploration around the ester and amino moieties.

Immuno‑Oncology: HPK1 and CSF‑1R Inhibitor Development

The aminopyrazine scaffold is a privileged chemotype for HPK1 inhibition, with disclosed compounds achieving low nanomolar IC₅₀ and >100‑fold selectivity over other MAP4K family kinases [4]. Additionally, 2‑aminopyrazine CSF‑1R inhibitors match the potency of benchmark compounds like PLX3397 while offering distinct intellectual property space [5]. Procurement of this building block supports immuno‑oncology programs seeking to modulate T‑cell activation (via HPK1) or reprogram tumor‑associated macrophages (via CSF‑1R).

Chemical Biology: Probe Development for Kinase Selectivity Profiling

The aminopyrazine core's demonstrated activity across multiple therapeutically relevant kinases (SYK, ATR, PI3Kα, Itk, HPK1, CSF‑1R) makes Ethyl 2-(6-aminopyrazin-2-yl)acetate an attractive starting point for synthesizing chemical probes. By leveraging the ethyl ester for conjugation to biotin, fluorophores, or affinity matrices, researchers can generate tools for target engagement studies, pull‑down experiments, and selectivity profiling against the kinome [1][2][3][4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(6-aminopyrazin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.